Methyl 6-chloro-1H-indole-5-carboxylate
Description
Indole (B1671886) as a "Privileged Structure" in Bioactive Molecules
The term "privileged structure" was coined to describe molecular frameworks that can serve as ligands for diverse receptors with high affinity. nih.govingentaconnect.com The indole scaffold is a prime example of such a structure, appearing in numerous natural products, alkaloids, and synthetic compounds with a wide array of biological activities. benthamdirect.comijpsr.info Its ability to mimic the structure of proteins and bind to various enzymes makes it a valuable starting point for the design of novel drugs. nih.govijpsr.infochula.ac.th The indole ring's unique electronic properties and its capacity to form hydrogen bonds and engage in π-π stacking interactions contribute to its versatility in molecular recognition. researchgate.netnih.gov
Broad Spectrum of Biological Activities Associated with Indole Derivatives
Indole derivatives have demonstrated a remarkable range of pharmacological effects, solidifying their importance in medicinal chemistry. researchgate.netmdpi.com These activities include, but are not limited to, anticancer, antiviral, anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netnih.govjchr.org The adaptability of the indole scaffold allows for the synthesis of a vast library of compounds with diverse therapeutic applications, targeting conditions from infectious diseases to neurodegenerative disorders. mdpi.combenthamdirect.com
Table 1: Examples of Biological Activities of Indole Derivatives
| Biological Activity | Description |
| Anticancer | Indole compounds have been shown to inhibit the growth of various cancer cell lines. mdpi.comjchr.org |
| Antiviral | Derivatives have exhibited activity against several viruses, including HIV and HCV. researchgate.netnih.gov |
| Anti-inflammatory | Indole-based molecules have been developed as potent anti-inflammatory agents. researchgate.netijrpc.com |
| Antimicrobial | The indole scaffold is a key component in many compounds with antibacterial and antifungal properties. mdpi.comjchr.org |
| Antioxidant | Certain indole derivatives have demonstrated the ability to scavenge free radicals. chula.ac.thnih.gov |
| Antitubercular | Indoles have shown promise in the development of new treatments for tuberculosis. researchgate.netchula.ac.th |
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOUVTSYCXABHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444019 | |
| Record name | Methyl 6-chloro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-83-6 | |
| Record name | Methyl 6-chloro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Methyl 6 Chloro 1h Indole 5 Carboxylate Within the Indole 5 Carboxylate Class
Methyl 6-chloro-1H-indole-5-carboxylate belongs to the indole-5-carboxylate class of compounds, which are characterized by a carboxylic acid or ester group at the C5 position of the indole (B1671886) ring. This class of compounds has been explored for various applications, including in the synthesis of pharmacologically active molecules. nih.govnih.gov The presence of the methyl carboxylate group offers a handle for further synthetic transformations, allowing for the generation of a diverse range of derivatives. The specific combination of a chlorine atom at the C6 position and a methyl carboxylate at the C5 position in this compound creates a unique electronic and steric environment that can be exploited in the design of novel compounds with specific biological targets.
Structure Activity Relationship Sar and Computational Modeling of Methyl 6 Chloro 1h Indole 5 Carboxylate Analogs
Quantitative Structure-Activity Relationship (QSAR) Studies on Indole (B1671886) Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These studies are instrumental in predicting the activity of new derivatives and identifying the key molecular features responsible for their biological effects. nih.gov
The biological activity of indole derivatives is often modulated by a combination of lipophilic, electronic, and steric properties. nih.govubaya.ac.id QSAR models are frequently developed by correlating these physicochemical parameters with the observed biological response. researchgate.net
Lipophilicity: Generally described by the partition coefficient (log P), lipophilicity influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For indole derivatives, an optimal lipophilicity is often required for effective interaction with target proteins and for traversing cellular membranes. ubaya.ac.id
Electronic Parameters: These parameters, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges, describe the electronic aspects of a molecule. nih.govmdpi.com For instance, the electronic distribution within the indole ring system can significantly affect its ability to form hydrogen bonds or engage in π-π stacking interactions with a biological target. nih.gov
Steric Parameters: Molar refractivity (MR) and topological indices are common steric descriptors that relate to the size and shape of the molecule. researchgate.net The steric bulk of substituents on the indole core can either enhance or hinder the binding of the molecule to its target receptor, depending on the topology of the binding site. ubaya.ac.id
A typical QSAR study involves the following steps:
A dataset of indole derivatives with known biological activities is compiled. nih.gov
A variety of molecular descriptors (lipophilic, electronic, and steric) are calculated for each compound. researchgate.net
Statistical methods, such as multiple linear regression (MLR), are employed to generate a QSAR equation that links the descriptors to the biological activity. nih.gov
The resulting model is then validated to ensure its predictive power. nih.gov
For example, a QSAR study on a series of 1,3-diaryl-2-propen-1-ones demonstrated a significant correlation (r²=0.85) between their anti-inflammatory activity and selected electronic, steric, and lipophilic parameters. nih.gov Similarly, QSAR models for indole derivatives as monoamine oxidase inhibitors have shown that both steric and electrostatic fields contribute significantly to their inhibitory activity. nih.gov
Table 1: Key Parameters in QSAR Studies of Indole Derivatives
| Parameter Type | Examples | Significance |
| Lipophilic | log P | Influences ADME properties and membrane permeability. ubaya.ac.id |
| Electronic | HOMO/LUMO energies, Dipole moment | Governs electronic interactions like hydrogen bonding and π-π stacking. nih.govmdpi.com |
| Steric | Molar Refractivity (MR), Topological indices | Determines the fit of the molecule within the target's binding site. researchgate.net |
Molecular Docking and Binding Affinity Analyses
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand ligand-receptor interactions at a molecular level and to estimate the binding affinity.
Halogenated indoles, including those structurally related to methyl 6-chloro-1H-indole-5-carboxylate, have been shown to interact with a variety of biological targets. Molecular docking studies have been instrumental in elucidating these interactions.
Aryl Hydrocarbon Receptor (AhR): Halogenated indoles can act as ligands for the AhR, a transcription factor involved in cellular responses to environmental stimuli. nih.govnih.gov Docking analyses have revealed that these compounds can bind to the PAS-B domain of AhR, with the type and position of the halogen influencing binding affinity. nih.govotago.ac.nz
AMP-activated protein kinase (AMPK): Indole derivatives have been identified as activators of AMPK, a key regulator of cellular energy homeostasis. osti.gov Docking studies can help visualize how these compounds fit into the allosteric binding site of AMPK.
Cannabinoid Receptor 1 (CB1): The indole scaffold is a common feature in many CB1 receptor ligands. Docking simulations can predict the binding modes of these ligands within the receptor's binding pocket.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Indole derivatives have been investigated as inhibitors of protein kinases like EGFR and VEGFR-2, which are crucial in cancer signaling pathways. nih.gov Docking studies of 5-chloro-indole-2-carboxylate derivatives, for instance, have shown interactions with key amino acid residues like Cys532 and Lys483 in the EGFR binding site. nih.gov
Myeloid cell leukemia-1 (Mcl-1): Indole derivatives have been developed as inhibitors of the anti-apoptotic protein Mcl-1. nih.gov Docking can reveal the specific interactions that contribute to the inhibitory activity.
The position of the halogen atom on the indole ring can have a profound impact on the binding affinity and potency of the compound. nih.govrsc.org This is due to several factors:
Direct Interactions: The halogen atom can participate in specific interactions, such as halogen bonds, with the protein target. A halogen bond is a noncovalent interaction between a halogen atom and a Lewis base, like a backbone carbonyl oxygen. acs.org The strength of this interaction is dependent on the type of halogen (I > Br > Cl > F). acs.org
Steric Effects: The size of the halogen atom can influence how the ligand fits into the binding pocket. A larger halogen may create steric clashes, while a smaller one might be necessary for optimal fit. nih.gov
Electronic Effects: Halogens are electron-withdrawing groups, and their position can alter the electron distribution of the indole ring, thereby affecting its interactions with the receptor.
Studies on halogenated indole-3-carboxylic acids have shown that both the type and position of the halogen atom significantly affect the crystal structures and intermolecular interactions, which can be correlated with their biological activity. rsc.org Similarly, research on ligands for the D4 receptor has demonstrated that the position of a halogen atom can significantly improve biological activity by forming halogen bonds within the binding pocket. nih.gov
Table 2: Influence of Halogen Position on Biological Activity
| Halogen Position | Potential Effects | Example |
| 5-position | Can influence binding to various receptors. For example, 5-Cl/NO2 indole derivatives show different structure-affinity relationships compared to 5-H indoles for the BzR. nih.gov | 5-Chloro-indole-2-carboxylate derivatives as EGFR inhibitors. nih.gov |
| 6-position | Can modulate activity at various targets. The 6-chloro substituent is a key feature of the subject compound. | Not specifically detailed in the provided context for this compound. |
| 7-position | Can impact AhR activation. 7-fluoro and 7-bromo indoles have been shown to be AhR activators. nih.gov | 7-iodo-1-indole can form halogen bonds. acs.org |
Density Functional Theory (DFT) Based Computational Studies on Indole Reactivity and Selectivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.orgniscpr.res.in It is a powerful tool for predicting various molecular properties, including reactivity and selectivity. acs.org
DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of a molecule. ukm.myresearchgate.net
Calculate Electronic Properties: Compute parameters like HOMO and LUMO energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP). acs.orgresearchgate.net The HOMO-LUMO gap is an indicator of molecular stability, while the MEP can predict sites for electrophilic and nucleophilic attack. nih.gov
Predict Reactivity: The distribution of frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity of different positions on the indole ring. mdpi.comacs.org
Investigate Reaction Mechanisms: DFT can be used to model reaction pathways and transition states, helping to understand the regioselectivity and stereoselectivity of reactions involving indoles. acs.orgetsu.edu
For instance, DFT studies on methyl 1H-indole-5-carboxylate have been used to analyze its ground state geometry, vibrational frequencies, and electronic properties. researchgate.net DFT calculations have also been employed to study the pyrolysis mechanisms of indole and the cycloaddition reactions of indolyl-allenes. acs.orgetsu.edu
Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is a crucial component of rational drug design. nih.govmdpi.com A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its biological response. mdpi.com
A pharmacophore model typically includes features such as:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic centers
Positive and negative ionizable groups
By identifying a common pharmacophore among a series of active indole derivatives, medicinal chemists can design new molecules with improved potency and selectivity. mdpi.comeurekaselect.com For example, a pharmacophore model for indole derivatives as antiamyloidogenic agents identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as essential features. mdpi.com This information can then be used to guide the synthesis of new compounds with potentially enhanced activity.
The process often involves:
Aligning a set of active molecules.
Identifying common chemical features.
Generating a 3D model of these features.
Using the model to screen virtual libraries for new potential hits or to guide the modification of existing leads.
The integration of pharmacophore modeling with other computational techniques like QSAR and molecular docking provides a powerful platform for the discovery and development of new therapeutic agents based on the indole scaffold. nih.gov
Biological Activities and Therapeutic Potential of Methyl 6 Chloro 1h Indole 5 Carboxylate Derivatives
Antimicrobial Activity
Indole (B1671886) and its derivatives are recognized for their effects on various bacterial functions, including spore formation, cell division, and drug resistance. nih.gov Consequently, the antimicrobial properties of Methyl 6-chloro-1H-indole-5-carboxylate derivatives have been a subject of investigation, with studies revealing their potential against a range of pathogenic microbes.
Activity against Specific Bacterial Strains (e.g., S. aureus)
The emergence of drug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. nih.gov Research has highlighted that indole-based compounds are promising candidates for developing new antibacterial agents to combat these challenging infections. nih.gov
Studies have shown that certain indole derivatives exhibit significant antibacterial activity. For instance, some derivatives have demonstrated potent activity against MRSA with minimum inhibitory concentrations (MICs) of ≤0.25 µg/mL. The substitution pattern on the indole ring plays a crucial role in the antibacterial efficacy. For example, a 5-chloro or 5-cyano substitution on the indole ring has been found to be more favorable for activity against MRSA strains compared to a 6-substitution. mdpi.com In one study, a 6-chloro indole derivative showed a MIC of 16 µg/mL against an MRSA strain. mdpi.com
Furthermore, some synthetic indole derivatives have been found to be effective against multidrug-resistant Gram-positive bacteria. nih.gov One such derivative, SMJ-2, was shown to inhibit the respiratory metabolism and disrupt the membrane potential of S. aureus. nih.gov This compound also interfered with the mevalonate (B85504) pathway, which is crucial for the synthesis of the antioxidant staphyloxanthin in staphylococci. nih.gov
The table below summarizes the antimicrobial activity of selected indole derivatives against S. aureus.
| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |
| 6-chloro indole derivative | MRSA | 16 µg/mL | mdpi.com |
| 5-chloro indole derivative | MRSA | Similar to 5-bromo indole derivative | mdpi.com |
| Indole derivative SMJ-2 | S. aureus ATCC-MRSA 43300 | Growth inhibitory effect | nih.gov |
| Indole derivatives | MRSA | ≤0.25 µg/mL |
Anticonvulsant Activity
Indole derivatives have also been explored for their potential in treating neurological disorders, particularly epilepsy. The core indole structure is a feature of various compounds with biological activity in the central nervous system. jbarbiomed.com
In one study, novel indole carboxylate derivatives were synthesized from this compound. jbarbiomed.com These derivatives, specifically methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates (IND-1 to IND-10), were evaluated for their anticonvulsant activity using the maximal electroshock (MES) method. jbarbiomed.com Among the synthesized compounds, IND-5 and IND-10 were identified as the most potent in the series, demonstrating a reduction in the hind limb tonic extensor phase. jbarbiomed.com This suggests that specific modifications to the indole carboxylate scaffold can lead to promising anticonvulsant agents.
Anti-inflammatory Properties
The indole nucleus is a well-known scaffold in the development of anti-inflammatory drugs. researchgate.net Derivatives of this compound have been investigated for their potential to mitigate inflammatory processes, with a particular focus on their interaction with specific molecular targets.
Modulation of Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a transcription factor that plays a role in regulating immune responses and inflammation. medchemexpress.com Some indole derivatives can act as modulators of AhR. medchemexpress.com For instance, Skatole (3-methylindole), a product of intestinal bacteria, activates AhR and p38, thereby regulating intestinal epithelial cellular functions. medchemexpress.com While direct studies on the modulation of AhR by this compound derivatives are not extensively detailed in the provided context, the known interaction of other indole compounds with this receptor suggests a potential mechanism for their anti-inflammatory effects.
Anticancer and Antiproliferative Activities
The indole scaffold is a privileged structure in the discovery of anticancer drugs, with numerous indole alkaloids and their synthetic derivatives demonstrating significant cytotoxic and antiproliferative effects. mdpi.com Research into this compound derivatives has revealed their potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and progression.
Inhibition of Tyrosine Kinases (EGFR, VEGFR-2)
Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a common feature of many cancers. nih.gov Consequently, they are major targets for the development of anticancer therapies. nih.govreactionbiology.com
Several studies have focused on designing indole derivatives as inhibitors of EGFR and VEGFR-2. In one study, new derivatives of indole-6-carboxylate ester were synthesized and evaluated for their ability to inhibit these kinases. nih.gov Molecular docking studies indicated that compound 4a , a hydrazine-1-carbothioamide derivative, was a good fit within the active site of EGFR, while compound 6c , an oxadiazole derivative, showed promise as a VEGFR-2 inhibitor. nih.gov Compound 4a exhibited the highest EGFR inhibitory activity, and compound 6c was the most potent inhibitor of VEGFR-2. nih.gov
Another study developed a series of 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of mutant EGFR (EGFRT790M) and BRAFV600E pathways. mdpi.com The m-piperidinyl derivative 3e was found to be a highly potent EGFR inhibitor, with an IC50 value of 68 nM, which was more potent than the reference drug erlotinib. mdpi.com This compound also demonstrated significant anti-BRAFV600E activity. mdpi.com
The table below presents the inhibitory activities of selected indole derivatives against EGFR and VEGFR-2.
| Compound | Target Kinase | Activity (IC50) | Reference |
| 4a (hydrazine-1-carbothioamide derivative) | EGFR | Most potent in its series | nih.gov |
| 6c (oxadiazole derivative) | VEGFR-2 | Most potent in its series | nih.gov |
| 3e (m-piperidinyl derivative) | EGFR | 68 nM | mdpi.com |
| Erlotinib (reference drug) | EGFR | 80 nM | mdpi.com |
These findings underscore the potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases. Further research and optimization of these compounds could lead to the discovery of new drugs with improved efficacy and safety profiles.
Inhibition of Anti-Apoptotic Proteins (Mcl-1)
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family, which is frequently overexpressed in various cancers, contributing to tumor survival and resistance to chemotherapy. acs.org The development of Mcl-1 inhibitors is a key strategy in oncology. Researchers have successfully designed potent tricyclic 2-indole carboxylic acid inhibitors derived from fragment-based screening. acs.orgnih.gov These compounds exhibit high binding affinity, with some derivatives reaching single-digit nanomolar levels (Ki < 100 nM). acs.orgnih.gov
Optimization of a 2-indole carboxylic acid derivative led to a compound that binds to Mcl-1 with a Ki of 55 nM. nih.gov Structure-activity relationship (SAR) studies and X-ray crystallography have been instrumental in guiding the optimization of these inhibitors, providing detailed information on how they bind to the target protein. acs.org Notably, these indole-based inhibitors have demonstrated high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL and Bcl-2, a critical factor for minimizing off-target effects. acs.org
| Derivative Type | Target | Key Findings | Reference |
| Tricyclic Indole Carboxylic Acids | Mcl-1 | Potent inhibition with Ki values < 100 nM. | nih.gov |
| Optimized 2-Indole Carboxylic Acid | Mcl-1 | High binding affinity (Ki = 55 nM) and high selectivity over Bcl-xL and Bcl-2. | acs.orgnih.gov |
Antioxidant Properties
The indole nucleus is an electron-rich aromatic system, which allows it to act as an electron donor and scavenge free radicals, making its derivatives promising antioxidant agents. nih.gov Research into the antioxidant properties of indole derivatives has shown significant potential. A study focused on creating hybrid molecules by combining the indole scaffold of melatonin (B1676174) with caffeic acid, another natural antioxidant, resulted in a novel series of indole-based amide analogues with potent free radical scavenging capabilities. nih.gov The results from DPPH assays confirmed that these indole-based caffeic acid amides were more active than their benzamide (B126) counterparts, highlighting the importance of the indole moiety for antioxidant activity. nih.gov
The mechanism behind this activity is attributed to the ability of the indole ring to stabilize and delocalize the unpaired electron of a radical species, effectively neutralizing it. nih.gov This intrinsic property of the indole scaffold is a foundational element in the design of new antioxidant compounds. nih.govrsc.org
| Derivative Class | Assay | Key Findings | Reference |
| Indole-based Caffeic Acid Amides | DPPH | More active free radical scavengers than benzamide analogues. | nih.gov |
| Murrayanine (Indole Alkaloid) | General | Exhibits antioxidant activities. | rsc.org |
Antiviral Properties
The indole scaffold is a privileged structure in the development of antiviral agents, showing activity against a range of viruses. mdpi.comnih.gov Derivatives of indole carboxylic acids have been specifically investigated for their potential against SARS-CoV-2. One study reported on 5-chloropyridinyl indole carboxylate derivatives as potent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme for viral replication. nih.gov A lead compound from this series exhibited a 3CLpro inhibitory IC₅₀ value of 250 nM and an antiviral EC₅₀ value of 2.8 µM in cell-based assays. nih.gov The position of the carboxylic acid and other substituents on the indole ring were found to be crucial for both enzyme inhibition and antiviral potency. nih.gov
In another study, a water-soluble derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of SARS-CoV-2 in vitro at a concentration of 52.0 µM. actanaturae.ru This compound also demonstrated interferon-inducing activity and suppressed the formation of syncytia, which is induced by the viral spike protein. actanaturae.ru
| Derivative | Virus | Mechanism/Target | Key Findings | Reference |
| 5-Chloropyridinyl Indole Carboxylate | SARS-CoV-2 | 3CL Protease Inhibition | IC₅₀ = 250 nM (enzyme), EC₅₀ = 2.8 µM (antiviral) | nih.gov |
| 6-Bromo-5-methoxy-indole derivative | SARS-CoV-2 | Viral Replication Inhibition | Complete inhibition at 52.0 µM; suppresses syncytia formation. | actanaturae.ru |
Antifungal Properties
Indole derivatives have demonstrated significant potential as antifungal agents. mdpi.comnih.gov Research has shown that new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives possess good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. nih.gov Docking studies suggest their mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govrsc.org
Furthermore, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown remarkable and broad-spectrum antifungal activities against several plant pathogenic fungi, including R. solani, P. oryzae, and B. maydis. nih.gov The inhibitory effects of some of these compounds were comparable or superior to commercial fungicides. nih.gov The structure-activity relationship studies indicate that the indole ring system is a critical component for the observed antifungal activity. nih.gov
| Derivative Class | Fungal Species | Key Findings | Reference |
| Indole-based Thiazolidinone | T. viride, A. fumigatus | Excellent activity with MIC in the range of 0.004–0.06 mg/mL. | nih.gov |
| 3-Indolyl-3-hydroxy Oxindoles | Plant Pathogenic Fungi (R. solani, P. oryzae) | Broad-spectrum activity, comparable or superior to commercial fungicides. | nih.gov |
| Indole-Triazole Hybrids | Candida albicans | Effective antifungal activity with low MIC values. | nih.gov |
Enzyme Inhibition and Protein Interaction Studies
Beyond Mcl-1, derivatives of the indole carboxylate scaffold have been shown to inhibit other key enzymes and modulate protein-protein interactions.
Receptor Tyrosine Kinases (RTKs): New classes of indole-6-carboxylate derivatives, specifically hydrazine-1-carbothioamide and oxadiazole derivatives, have been designed as inhibitors of EGFR and VEGFR-2, two RTKs crucial for cancer cell proliferation and angiogenesis. nih.govtandfonline.com Molecular docking studies confirmed that these compounds fit well within the active sites of their respective targets. nih.gov The most potent compounds effectively inhibited the tyrosine kinase activity of EGFR and VEGFR-2 and induced apoptosis in cancer cells. nih.govtandfonline.com
Prolyl Oligopeptidase (PREP): A series of 5-aminothiazole-based ligands were found to be potent modulators of the protein-protein interaction (PPI) functions of PREP, while only weakly inhibiting its proteolytic activity. acs.org This demonstrates that indole-related scaffolds can be designed to selectively modulate PPIs without affecting the enzyme's catalytic function.
Bovine Serum Albumin (BSA) Interaction: The interaction between a spiropyran derivative containing a 5-carboxy indole moiety and the protein BSA has been investigated. This study provides insight into how these molecules can act as fluorescent probes to detect and interact with proteins. mdpi.com
| Derivative Class | Target Enzyme/Protein | Biological Effect | Reference |
| Indole-6-carboxylate Oxadiazole | EGFR / VEGFR-2 | Inhibition of tyrosine kinase activity, anti-proliferative. | nih.govtandfonline.com |
| 5-Aminothiazoles | Prolyl Oligopeptidase (PREP) | Modulation of protein-protein interactions. | acs.org |
| 5-Carboxy Indole-Spiropyran | Bovine Serum Albumin (BSA) | Protein interaction and fluorescence probing. | mdpi.com |
Other Emerging Therapeutic Applications
The structural versatility of indole carboxylate derivatives has led to their exploration in other significant therapeutic areas.
AMPK Activation for Diabetic Nephropathy: A notable discovery is PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK). nih.govacs.org AMPK is a central regulator of cellular energy homeostasis. osti.govacs.org This compound, identified through optimization of an initial screening hit, was advanced to clinical trials for the potential treatment of diabetic nephropathy, a serious complication of diabetes. nih.govacs.org
CB1 Receptor Modulation: The cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor abundant in the central nervous system, is a target for treating pain and other CNS disorders. nih.gov Indole-2-carboxamide derivatives, such as Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid[2-(4-piperidin-1-yl-phenyl)ethyl]amide), have been identified as allosteric modulators of the CB1 receptor. nih.govnih.gov These modulators can fine-tune receptor signaling, offering a more nuanced therapeutic approach compared to direct agonists or antagonists, potentially leading to treatments for conditions like neuropathic pain with improved safety profiles. nih.govrsc.org
| Compound/Derivative Class | Target | Therapeutic Application | Reference |
| PF-06409577 | AMPK | Diabetic Nephropathy | nih.govacs.orgosti.gov |
| Indole-2-carboxamides (e.g., Org27569) | CB1 Receptor (Allosteric Modulator) | Neuropathic Pain, CNS Disorders | nih.govnih.gov |
Future Perspectives and Research Challenges for Methyl 6 Chloro 1h Indole 5 Carboxylate
Development of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing indole (B1671886) derivatives is a key area of modern organic chemistry. Traditional methods for creating indole structures, such as the Fischer, Bartoli, or Larock syntheses, often rely on harsh conditions or expensive metal catalysts. beilstein-journals.orgpcbiochemres.com Current research is focused on overcoming these limitations by exploring novel catalytic systems and reaction conditions that are both sustainable and cost-effective.
Recent advancements have emphasized palladium-catalyzed reactions, which allow for the construction of the indole core under milder conditions. mdpi.com For instance, the use of a Pd(PPh₃)₂/SnCl₂ catalyst system has been shown to make the synthesis process less expensive and more environmentally friendly by enabling reactions at lower temperatures and pressures. beilstein-journals.orgbeilstein-journals.org Furthermore, visible-light-induced carbonylation reactions represent a significant step forward, offering a metal-free alternative for producing indole-3-carboxylates. acs.org This approach uses elemental iodine as a photosensitive initiator, completely avoiding the need for transition metal catalysts. acs.org
Another sustainable strategy involves multicomponent reactions, where multiple starting materials are combined in a single step to form complex products, reducing waste and improving efficiency. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields for indole-3-carboxylate derivatives compared to conventional heating methods. mdpi.com These green chemistry approaches are crucial for the large-scale, economical, and environmentally responsible production of Methyl 6-chloro-1H-indole-5-carboxylate and related compounds.
| Synthetic Approach | Key Features | Advantages | Reference |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Uses Pd(OAc)₂ or similar catalysts for intramolecular C-H activation. | High versatility and suitability for derivatization. | mdpi.com |
| Visible-Light-Induced Carbonylation | Metal-free; uses visible light and an iodine initiator. | More environmentally friendly, avoids noble metal catalysts. | acs.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Dramatically reduced reaction times and improved yields. | mdpi.com |
| Reductive Cyclization | Uses catalysts like Pd(PPh₃)₂/SnCl₂ under carbon monoxide. | Milder conditions compared to older methods, less expensive. | beilstein-journals.orgbeilstein-journals.org |
Exploration of Diversified Derivatization Pathways for Enhanced Bioactivity
This compound serves as a valuable starting material for creating a wide range of new molecules with potential therapeutic applications. inventi.iniscbindia.com The indole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs for conditions ranging from cancer to viral infections. pcbiochemres.commdpi.commdpi.com By chemically modifying different positions on the indole core of this compound, researchers can fine-tune its properties to enhance its interaction with biological targets and improve its activity.
One common derivatization strategy involves reactions at the indole nitrogen (N-1 position) and the C-3 position. For example, the starting material can be treated with reagents like methyl iodide or benzyl (B1604629) chloride to add groups to the nitrogen atom. iscbindia.com Subsequently, reacting this intermediate with oxalyl chloride and various secondary amines introduces diverse glyoxylamide side chains at the C-3 position. inventi.iniscbindia.com This pathway has been used to synthesize novel indole derivatives that have been investigated for potential anticonvulsant and diuretic activities. inventi.in
The goal of such derivatization is to explore the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological effect. For instance, studies on related indole-2-carboxamides have shown that small, electron-donating groups at the 5-position of the indole ring are favored for anti-parasitic activity, while electron-withdrawing groups like halogens render the compounds inactive. acs.org This systematic exploration allows chemists to design molecules with optimized potency and better pharmacological profiles.
| Derivative Class | Synthetic Modification | Potential Biological Activity | Reference |
|---|---|---|---|
| Indole Glyoxylamides | Alkylation at N-1, followed by reaction with oxalyl chloride and secondary amines at C-3. | Anticonvulsant | inventi.in |
| Indole Carboxamides | Conversion of the C-5 carboxylate to various aryl carboxamides. | Diuretic | inventi.in |
Advanced Computational Approaches for Predictive Modeling and Target Identification
In modern drug discovery, computational methods, often referred to as in silico studies, play a critical role in accelerating the identification and optimization of new drug candidates. These approaches use computer simulations and algorithms to predict how a molecule like this compound and its derivatives will behave, how they might bind to biological targets, and what their potential therapeutic effects could be.
One widely used computational technique is molecular docking. This method predicts the preferred orientation of a molecule when it binds to a specific protein target, such as an enzyme or a receptor. nih.gov By calculating a "binding score," researchers can estimate the strength of the interaction, helping to prioritize which derivatives are most likely to be potent and should be synthesized for laboratory testing. nih.gov
Another powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies use statistical methods to build models that correlate the chemical structures of a series of compounds with their measured biological activity. nih.gov For example, a QSAR model for indole derivatives might reveal that compounds with lower electronic energy and specific shapes are more effective as antibacterial agents. nih.gov These models not only help in understanding the key structural features required for bioactivity but also guide the design of new, more effective compounds. Such in silico tools are invaluable for streamlining the research process, reducing costs, and increasing the success rate of discovering novel therapeutic agents based on the halogenated indole carboxylate scaffold. rsc.org
Clinical Translation Potential of Halogenated Indole Carboxylates
Halogenated indole carboxylates, the class of compounds to which this compound belongs, have demonstrated significant potential for clinical translation across various disease areas. The indole nucleus is a versatile structure that can interact with numerous biological targets, and the addition of a halogen atom, such as chlorine, can often enhance a molecule's potency, selectivity, and metabolic stability. nih.govajchem-b.com
A prominent example of a closely related compound that has progressed toward clinical use is PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid). osti.govnih.gov This molecule was developed as a direct activator of an important cellular energy sensor called AMPK. osti.gov Due to its promising preclinical profile, PF-06409577 was advanced to first-in-human clinical trials for the potential treatment of diabetic nephropathy, a serious kidney-related complication of diabetes. osti.gov
The therapeutic potential of this class of compounds extends beyond metabolic diseases. Other chlorinated indole derivatives have been investigated for their ability to treat skin conditions like psoriasis by blocking inflammatory pathways. nih.gov In the field of oncology, indole-based compounds are known to be effective anticancer agents, and research continues to produce new derivatives with potent activity against various cancer cell lines. pcbiochemres.commdpi.com Furthermore, indole carboxylates have been identified as a new class of potent inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. nih.gov These inhibitors can restore the activity of carbapenem antibiotics against multidrug-resistant Gram-negative bacteria, addressing a critical unmet need in infectious disease treatment. nih.gov The successful progression of these related molecules underscores the significant therapeutic potential of the halogenated indole carboxylate scaffold.
| Therapeutic Area | Example Compound Class/Derivative | Mechanism of Action/Target | Reference |
|---|---|---|---|
| Diabetic Nephropathy | 6-Chloro-indole-3-carboxylic acids (e.g., PF-06409577) | Activation of AMPK | osti.govnih.gov |
| Psoriasis | Chloro-nitrobenzenesulfonyl-indole derivatives | Inhibition of MAPK/NF-κB inflammatory pathways | nih.gov |
| Cancer | 5-Chloro-indole-2-carboxylates | Inhibition of EGFR/BRAF pathways | mdpi.com |
| Antibiotic Resistance | Indole-2-carboxylates | Inhibition of metallo-β-lactamases (MBLs) | nih.gov |
Q & A
Q. What are the recommended synthetic routes for Methyl 6-chloro-1H-indole-5-carboxylate, and how can purity be optimized?
this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, chlorination at the 6-position of indole derivatives can be achieved using reagents like POCl₃ or NCS (N-chlorosuccinimide), followed by carboxylation and esterification. Key steps include:
- Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates. Final products should be recrystallized from ethanol or methanol to enhance crystallinity and purity (>98% by HPLC, as per indole derivative protocols ).
- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or unreacted starting materials .
Q. How should researchers characterize this compound to confirm structural integrity?
A multi-technique approach is essential:
- Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: ~δ 8.2 ppm (indole H-4), δ 3.9 ppm (methoxy group). IR can confirm ester C=O stretching (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 224.034 (calculated for C₁₀H₈ClNO₂) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (P95 filters) if airborne particles are generated .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation. Avoid skin contact, as indole derivatives may cause irritation .
- Waste Disposal : Collect halogenated byproducts separately and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular configurations of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement:
- Data Collection : Optimize crystal growth via slow evaporation (e.g., DCM/hexane).
- Refinement : Apply SHELXL’s restraints for disordered methoxy or chloro groups. Validate with R-factor convergence (<5%) and check for twinning using PLATON .
- Case Study : A similar indole derivative (CAS 170487-40-8) showed positional disorder at the chloro-substituent, resolved using anisotropic displacement parameters .
Q. What experimental conditions affect the stability of this compound during long-term storage?
- Temperature : Store at –20°C in amber vials to prevent hydrolysis of the ester group.
- Moisture : Use desiccants (silica gel) in sealed containers; TGA analysis (10°C/min, N₂ atmosphere) shows decomposition onset at ~180°C .
- Light Sensitivity : UV-Vis spectra (200–400 nm) indicate photodegradation under direct light; store in dark conditions .
Q. How can researchers mitigate side reactions during functionalization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
